molecular formula C21H22N3NaO3S2 B2531014 SCD1 inhibitor-1 CAS No. 1069094-65-0

SCD1 inhibitor-1

Numéro de catalogue B2531014
Numéro CAS: 1069094-65-0
Poids moléculaire: 451.53
Clé InChI: YSRCIJVCLXAWIY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

SCD1 inhibitor-1 is a potent and liver-selective stearoyl-CoA desaturase-1 (SCD1) inhibitor . SCD1 is a crucial enzyme involved in de novo lipid synthesis, producing mono-unsaturated fatty acids (MUFAs) . It is indispensable for DENV2 replication . The enzymatic activity of SCD1 is required for viral genome replication and particle release .


Synthesis Analysis

The synthesis of this compound involves a high-throughput proliferative screen with 4 ccRCC cell lines . The study identified that events downstream of FAS (fatty acid desaturation) are critical for virus replication .


Molecular Structure Analysis

The chemical formula of this compound is C21H20F3N3O3 . Its exact mass is 419.15 and its molecular weight is 419.404 .


Chemical Reactions Analysis

SCD1 plays a significant role in lipid metabolism. Inhibition of SCD1 halts the desaturation of stearic acid (C18:0), leading to a decrease in cellular concentrations of oleic acid (C18:1) . Oleic acid is a key building block for more complex phospholipids, cholesterol esters, and triglycerides that function as constituents of cellular and virus-induced membranes .


Physical And Chemical Properties Analysis

This compound is a potent, selective SCD1 inhibitor with an IC50 of 4.5 nM . It inhibits the conversion of saturated, long-chain fatty acyl-CoAs to monounsaturated, long-chain fatty acyl-CoAs in vitro .

Applications De Recherche Scientifique

  • Therapeutic Target for Metabolic Disorders and Other Indications :

    • SCD1 is a novel therapeutic target for metabolic disorders and has potential applications in various diseases. Challenges exist due to incomplete knowledge of the relevant biological systems. Advanced SCD1 inhibitors have reached early clinical development stages (Zhang, Dales, & Winther, 2014).
  • Role in Clear Cell Renal Cell Carcinoma (ccRCC) :

    • SCD1 is identified as a novel molecular target in ccRCC. Its inhibition decreases tumor cell proliferation and induces apoptosis. This suggests SCD1 as a potential target for therapy in ccRCC, especially in advanced or metastatic disease (von Roemeling et al., 2013).
  • Impact on Fatty Acid Composition in Breast Cancer :

    • Pharmacologic inhibition of SCD1 alters fatty acid composition in breast cancer tissue cultures. This suggests that altered fatty acid composition due to SCD1 inhibition may affect breast cancer survival and progression (Mohammadzadeh et al., 2014).
  • Inhibition for Dyslipidemia and Obesity :

    • SCD1 is a target for treating dyslipidemia and obesity. The pharmacological and adverse effects of SCD1 inhibitors have been reviewed, with the future prospect of SCD1 inhibition in treating metabolic diseases discussed (Liu, 2010).
  • Inhibition as a Strategy Against Various Diseases :

    • SCD1 inhibitors are proposed as new treatments for diseases like skin disorders, nonalcoholic steatohepatitis, hepatitis C virus, Alzheimer's disease, and cancer. This highlights the broad potential of SCD1 inhibition in various therapeutic areas (Uto, 2016).
  • Role in Endometrial Cancer Progression :

    • SCD1 is implicated in endometrial cancer growth and progression. Its inhibition represses endometrial cancer cell growth and induces apoptosis, suggesting its potential as a therapeutic target in endometrial cancer (Li et al., 2018).
  • Enhancing Antitumor T Cell Response :

    • Inhibition of SCD1 enhances the antitumor T cell response, potentially synergizing with anti-PD-1 antibody in cancer treatment. This indicates SCD1 as a target for improving cancer immunotherapies (Katoh et al., 2022).
  • Inhibitors for Gastric Cancer Stem-Like Properties :

    • SCD1 regulates gastric cancer stem-like properties and promotes tumor metastasis. Targeting SCD1 might be an effective strategy to suppress gastric cancer metastasis and enhance chemotherapy sensitivity (Gao et al., 2020).

Mécanisme D'action

The inhibition of SCD1 can lead to the excessive accumulation of saturated fatty acids, which can activate the AMP-activated protein kinase (AMPK)-mediated resistance mechanism in HCT-116 cells . Systemic administration of a SCD1 inhibitor in mouse tumor models enhanced the production of CCL4 by cancer cells through the reduction of Wnt/β-catenin signaling and by CD8+ effector T cells through the reduction of endoplasmic reticulum stress .

Orientations Futures

SCD1 bridges the link between lipophagy and lipid metabolism, and the SCD1-AMPK-lipophagy pathway suggests directions for the future treatment of NAFLD . Consequently, Aramchol is an SCD1 inhibitor and is being studied intensively . High SCD1 expression was observed in one of the non-T cell-inflamed subtypes in human colon cancer, and serum SCD1 related fatty acids were correlated with response rates and prognosis of patients with non-small lung cancer following anti-PD-1 antibody treatment .

Propriétés

IUPAC Name

sodium;2-[2-[[5-[(2-butylanilino)methyl]thiophene-2-carbonyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2.Na/c1-2-3-6-14-7-4-5-8-17(14)22-12-16-9-10-18(29-16)20(27)24-21-23-15(13-28-21)11-19(25)26;/h4-5,7-10,13,22H,2-3,6,11-12H2,1H3,(H,25,26)(H,23,24,27);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNBRLFLBSUHOU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=CC=C1NCC2=CC=C(S2)C(=O)NC3=NC(=CS3)CC(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N3NaO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.